1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid
Overview
Description
1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are versatile in their applications due to their structural flexibility, serving as precursors for various industrial chemicals. Their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, are significant, particularly at concentrations below the desired yield and titer. These acids damage the cell membrane and decrease the microbial internal pH, impacting metabolic processes and potentially aiding in the engineering of robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Potential in CNS Drug Synthesis
Heterocycles with heteroatoms such as nitrogen (N), which is present in 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid, form a significant class of organic compounds with potential CNS effects. The structural features of these compounds, including their ability to undergo keto-enol tautomerism and to form chiral carboxylic acids, may be leveraged in the synthesis of novel CNS acting drugs, offering a pathway to address the increasing burden of CNS disorders with reduced side effects (Saganuwan, 2017).
Antineoplastic Agent Development
The structural motif of this compound, particularly the piperidone component, has been explored in the development of antineoplastic agents. Compounds within this structural realm have shown excellent cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. Their potential for tumor-selective toxicity and as modulators of multi-drug resistance highlights the importance of structural elements such as the carboxylic acid group in the design of effective cancer therapies (Hossain, Enci, Dimmock, & Das, 2020).
Spiropiperidine Synthesis for Drug Discovery
The synthesis of spiropiperidines, which are related to piperidine-4-carboxylic acid structures, has been a focus in drug discovery due to their novel three-dimensional chemical space. The methodologies used for constructing spiropiperidines, particularly the formation of the spiro-ring on a preformed piperidine ring, offer insights into novel synthetic strategies that could be applied to the synthesis of compounds related to this compound for therapeutic purposes (Griggs, Tape, & Clarke, 2018).
Biomass-Derived Chemicals in Drug Synthesis
The carboxylic acid group, as seen in this compound, plays a crucial role in the synthesis of biomass-derived chemicals. Levulinic acid, a key biomass-derived chemical with carboxylic and carbonyl functional groups, exemplifies the potential of such compounds in drug synthesis, highlighting the versatility and economic benefits of incorporating carboxylic acid moieties into pharmaceutical compounds (Zhang et al., 2021).
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-3-11(13-8-9)14-6-4-10(5-7-14)12(15)16/h2-3,8,10H,4-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAOLILOJUFFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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